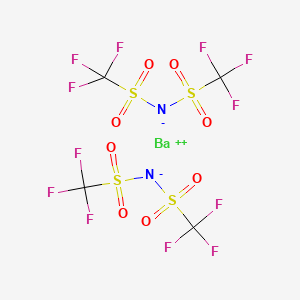
Monosialylated, galactosylated, biantennary glycan (A1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monosialylated, galactosylated, biantennary glycan (A1) is a complex carbohydrate structure that is characterized by the presence of a single sialic acid residue, galactose residues, and a biantennary (two-branched) glycan core. This compound is commonly found in glycoproteins, particularly in the N-glycans of immunoglobulins, where it plays a crucial role in modulating biological activities and interactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of monosialylated, galactosylated, biantennary glycan (A1) typically involves a series of enzymatic reactions. The process begins with the preparation of a biantennary glycan core, which is then sequentially modified by the addition of galactose and sialic acid residues. Enzymes such as galactosyltransferases and sialyltransferases are employed under stringent reaction conditions to achieve the desired modifications .
Industrial Production Methods: Industrial production of this glycan involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used in bioreactors to catalyze the glycosylation reactions. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Monosialylated, galactosylated, biantennary glycan (A1) can undergo various chemical reactions, including:
Oxidation: The sialic acid residues can be oxidized to form aldehyde groups.
Reduction: The aldehyde groups formed from oxidation can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups on the glycan can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for the reduction of aldehyde groups.
Substitution: Various reagents such as acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Formation of aldehyde derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of acetylated derivatives.
科学研究应用
Monosialylated, galactosylated, biantennary glycan (A1) has a wide range of applications in scientific research:
Chemistry: Used as a standard in glycan analysis and quantification by mass spectrometry.
Biology: Plays a role in studying glycoprotein interactions and functions.
Medicine: Important in the development of therapeutic antibodies and vaccines.
Industry: Used in the production of glycoprotein-based drugs and diagnostics
作用机制
The biological effects of monosialylated, galactosylated, biantennary glycan (A1) are mediated through its interactions with specific receptors and proteins. The sialic acid residues on the glycan can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs) and other receptors, modulating immune responses and cellular signaling pathways. These interactions can influence processes such as cell adhesion, migration, and immune regulation .
相似化合物的比较
Monosialylated, galactosylated, biantennary glycan (A1) can be compared with other similar glycans, such as:
Disialylated, galactosylated, biantennary glycan (A2): Contains two sialic acid residues instead of one.
Monosialylated, galactosylated, triantennary glycan (A3): Contains three branches instead of two.
Monosialylated, galactosylated, tetraantennary glycan (A4): Contains four branches instead of two
The uniqueness of monosialylated, galactosylated, biantennary glycan (A1) lies in its specific structure, which allows for distinct biological interactions and functions compared to its more complex counterparts.
属性
CAS 编号 |
145211-79-6 |
|---|---|
分子式 |
C73H121N5O54 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



